Lurasidone

Catalog No.
S001341
CAS No.
367514-87-2
M.F
C28H36N4O2S
M. Wt
492.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lurasidone

CAS Number

367514-87-2

Product Name

Lurasidone

IUPAC Name

(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

Molecular Formula

C28H36N4O2S

Molecular Weight

492.7 g/mol

InChI

InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m0/s1

InChI Key

PQXKDMSYBGKCJA-CVTJIBDQSA-N

SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O

Solubility

In water, 5.32X10-2 mg/L at 25 °C (est)

Synonyms

13496, SM, HCl, Lurasidone, Hydrochloride, Lurasidone, latuda, lurasidone, Lurasidone HCl, Lurasidone Hydrochloride, N-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinylmethyl)-1-cyclohexylmethyl)-2,3-bicyclo(2.2.1)heptanedicarboximide, SM 13,496, SM 13496, SM-13,496, SM-13496, SM13,496, SM13496

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O

Description

The exact mass of the compound Lurasidone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 5.32x10-2 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Psycholeptics -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.
  • Efficacy

    Studies have demonstrated that lurasidone is effective in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions. Several randomized, double-blind, placebo-controlled trials showed significant improvement in symptom severity compared to placebo (). Long-term studies (up to 12 months) suggest sustained efficacy in managing symptoms ().

  • Favorable Side Effect Profile

    Compared to some other atypical antipsychotics, lurasidone appears to have a lower risk of certain side effects. Research suggests a low propensity for metabolic side effects such as weight gain and changes in blood sugar and lipids (). Additionally, lurasidone has a lower risk of elevating prolactin levels, a hormone that can cause side effects like sexual dysfunction ().

Lurasidone in Bipolar Disorder

Lurasidone has also been studied for the treatment of bipolar disorder, specifically bipolar depression.

  • Acute Treatment

    Research has shown that lurasidone can be effective as monotherapy (used alone) or adjunctive therapy (used with other medications like lithium or valproate) in treating acute bipolar depression episodes ().

  • Long-Term Safety

    Studies suggest that lurasidone may be well-tolerated for long-term use in bipolar disorder with minimal effects on weight, blood sugar, and cholesterol ().

Purity

98.0%

XLogP3

5.4

Flash Point

9.7 °C (49.5 °F) - closed cup

LogP

log Kow = 4.89 (est)

Appearance

Powder

UNII

22IC88528T

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H332 (50%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H336 (50%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H351 (50%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Lurasidone is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Treatment of schizophrenia.
FDA Label
Treatment of schizophrenia in adults aged 18 years and over.

Livertox Summary

Lurasidone is a second generation (atypical) antipsychotic agent that is used in the treatment of schizophrenia and bipolar depression. Lurasidone is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Antipsychotic Agents

Therapeutic Uses

Latuda is indicated for the treatment of patients with schizophrenia. /Included in US product label/
Latuda is indicated as monotherapy for the treatment of patients with major depressive episodes associated with bipolar I disorder (bipolar depression). /Included in US product label/
Latuda is indicated as adjunctive therapy with either lithium or valproate for the treatment of patients with major depressive episodes associated with bipolar I disorder (bipolar depression). /Included in US product label/
The efficacy of Latuda in the treatment of mania associated with bipolar disorder has not been established.
The effectiveness of Latuda for longer-term use, that is, for more than 6 weeks, has not been established in controlled studies. Therefore, the physician who elects to use Latuda for extended periods should periodically re-evaluate the long-term usefulness of the drug for the individual patient

Pharmacology

Lurasidone is a benzothiazol derivative that is an antagonist and binds with high affinity to Dopamine-2 (D2) (Ki = 0.994 nM), 5-HT2A (Ki = 0.47 nM) receptors, and 5-HT7 receptors (Ki = 0.495 nM). It also binds with moderate affinity to alpha-2C adrenergic receptors (Ki = 10.8 nM) and is a partial agonist at 5-HT1A receptors (Ki = 6.38 nM). Its actions on histaminergic and muscarinic receptors are negligible.

MeSH Pharmacological Classification

Serotonin 5-HT2 Receptor Antagonists

ATC Code

N05AE05
N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AE - Indole derivatives
N05AE05 - Lurasidone

Mechanism of Action

Lurasidone is an atypical antipsychotic that is a D2 and 5-HT2A (mixed serotonin and dopamine activity) to improve cognition. It is thought that antagonism of serotonin receptors can improve negative symptoms of psychoses and reduce the extrapyramidal side effects that are often associated with typical antipsychotics.
Lurasidone is a benzisothiazol-derivative antipsychotic agent and has been referred to as an atypical or second-generation antipsychotic agent. Lurasidone has also been described as an azapirone-derivative. Although the exact mechanism of action of lurasidone and other antipsychotic agents in schizophrenia is unknown, it has been suggested that the efficacy of lurasidone is mediated through a combination of antagonist activity at central dopamine type 2 (D2) and serotonin type 2 (5-hydroxytryptamine [5-HT2A]) receptors. Lurasidone is an antagonist that exhibits high affinity for D2, 5-HT2A, and 5-HT7 receptors and moderate affinity for a2C-adrenergic receptors in vitro. The drug acts as a partial agonist at 5-HT1A receptors and is an antagonist at alpha2A-adrenergic receptors in vitro. Lurasidone exhibits weak affinity for alpha1-adrenergic receptors and little or no affinity for histamine (H1) receptors and muscarinic (M1) receptors.

Vapor Pressure

1.33X10-16 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

367514-87-2

Associated Chemicals

Lurasidone hydrochloride; 367514-88-3

Wikipedia

Lurasidone

Drug Warnings

/BOXED WARNING/ WARNINGS: INCREASED MORTALITY IN ELDERLY PATIENTS WITH DEMENTIA-RELATED PSYCHOSIS; AND SUICIDAL THOUGHTS AND BEHAVIORS. Elderly patients with dementia-related psychosis treated with antipsychotic drugs are at an increased risk of death. Latuda is not approved for use in patients with dementia-related psychosis. Antidepressants increased the risk of suicidal thoughts and behavior in children, adolescents, and young adults in short-term studies. These studies did not show an increase in the risk of suicidal thoughts and behavior with antidepressant use in patients over age 24; there was a reduction in risk with antidepressant use in patients aged 65 and older. In patients of all ages who are started on antidepressant therapy, monitor closely for worsening, and for emergence of suicidal thoughts and behaviors. Advise families and caregivers of the need for close observation and communication with the prescriber.
Contraindications: Known hypersensitivity to lurasidone hydrochloride or any components in the formulation. Angioedema has been reported. Concurrent administration of strong cytochrome P-450 (CYP) isoenzyme 3A4 (CYP3A4) inhibitors (e.g., ketoconazole) or strong CYP3A4 inducers (e.g., rifampin).
Geriatric patients with dementia-related psychosis treated with antipsychotic drugs appear to be at an increased risk of death. Analyses of 17 placebo-controlled trials (modal duration of 10 weeks) revealed an approximate 1.6- to 1.7-fold increase in mortality among geriatric patients receiving atypical antipsychotic drugs (i.e., aripiprazole, olanzapine, quetiapine, risperidone) compared with that observed in patients receiving placebo. Over the course of a typical 10-week controlled trial, the rate of death in drug-treated patients was about 4.5% compared with a rate of about 2.6% in the placebo group. Although the causes of death were varied, most of the deaths appeared to be either cardiovascular (e.g., heart failure, sudden death) or infectious (e.g., pneumonia) in nature. Observational studies suggest that, similar to atypical antipsychotics, treatment with conventional (first-generation) antipsychotics may increase mortality; the extent to which the findings of increased mortality in observational studies may be attributed to the antipsychotic drug as opposed to some characteristic(s) of the patients remains unclear. The manufacturer states that lurasidone is not approved for the treatment of patients with dementia-related psychosis.
An increased incidence of adverse cerebrovascular events (cerebrovascular accidents and transient ischemic attacks), including fatalities, has been observed in geriatric patients with dementia-related psychosis treated with certain atypical antipsychotic agents (aripiprazole, olanzapine, risperidone) in placebo-controlled studies. The manufacturer states that lurasidone is not approved for the treatment of patients with dementia-related psychosis.
For more Drug Warnings (Complete) data for Lurasidone (27 total), please visit the HSDB record page.

Biological Half Life

40 mg dose= 18 hours 120 mg - 160 mg dose = 29-37 hours

Use Classification

Human drugs -> Latuda -> EMA Drug Category
Psycholeptics -> Human pharmacotherapeutic group

Methods of Manufacturing

Preparation: I. Saji et al., European Patent Office patent 464846; eidem, United States of America patent 5532372 (1992, 1996 both to Sumitomo).

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature -20 °C

Interactions

Lurasidone is not a substrate for CYP1A2 in vitro; therefore, smoking should not alter the pharmacokinetics of the drug.
Concomitant administration of rifampin (600 mg daily for 8 days), a strong CYP3A4 inducer, and lurasidone (single 40-mg dose) decreased peak serum lurasidone concentrations and AUCs by approximately 86 and 80%, respectively. Rifampin should not be concurrently administered with lurasidone.
Concomitant administration of lurasidone (40 mg daily at steady state) with an oral contraceptive containing ethinyl estradiol and norgestimate resulted in equivalent peak plasma concentrations and AUCs of ethinyl estradiol and norgestimate relative to oral contraceptive administration alone. Sex hormone binding globulin concentrations also were not substantially affected by concurrent administration of the drugs. Oral contraceptive dosage adjustment is not required in patients receiving lurasidone concurrently.
Concomitant administration of lurasidone (120 mg daily at steady state) with a single 5-mg dose of midazolam, a CYP3A4 substrate, increased peak plasma concentrations and AUCs of midazolam by approximately 21 and 44%, respectively. Midazolam dosage adjustment is not required in patients receiving lurasidone concurrently.
For more Interactions (Complete) data for Lurasidone (11 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-09-13
1:Lurasidone in post-menopausal females with major depressive disorder with mixed features: Post-hoc analysis of a placebo-controlled trial. Sramek J, Loebel A, Murphy M, Mao Y, Pikalov A, Cutler NR.Prog Neuropsychopharmacol Biol Psychiatry. 2017 May 9. pii: S0278-5846(16)30348-7. doi: 10.1016/j.pnpbp.2017.05.002. [Epub ahead of print] PMID: 28499900


2:[Research progress in mechanisms and clinical application for blonanserin and lurasidone in improving cognitive function of schizophrenia]. Zheng Q, Liu B, Xu S, Liao M, Zhang Y, Li L.Zhong Nan Da Xue Xue Bao Yi Xue Ban. 2017 Apr 28;42(4):476-480. doi: 10.11817/j.issn.1672-7347.2017.04.018. Chinese. PMID: 28490709 Free Article

3:Lurasidone associated neutropenia. Singh S, Ahmad H, John AP.Aust N Z J Psychiatry. 2017 May 1:4867417708869. doi: 10.1177/0004867417708869. [Epub ahead of print] No abstract available. PMID: 28478684

4:Efficacy and Safety of Lurasidone in Adolescents with Schizophrenia: A 6-Week, Randomized Placebo-Controlled Study. Goldman R, Loebel A, Cucchiaro J, Deng L, Findling RL.J Child Adolesc Psychopharmacol. 2017 May 5. doi: 10.1089/cap.2016.0189. [Epub ahead of print] PMID: 28475373

5:Remission and recovery associated with lurasidone in the treatment of major depressive disorder with subthreshold hypomanic symptoms (mixed features): post-hoc analysis of a randomized, placebo-controlled study with longer-term extension-CORRIGENDUM. Goldberg JF, Ng-Mak D, Siu C, Chuang CC, Rajagopalan K, Loebel A.CNS Spectr. 2017 May 2:1. doi: 10.1017/S1092852917000281. [Epub ahead of print] No abstract available. PMID: 28463099

6:Genetic predictors of antipsychotic response to lurasidone identified in a genome wide association study and by schizophrenia risk genes. Li J, Yoshikawa A, Brennan MD, Ramsey TL, Meltzer HY.Schizophr Res. 2017 Apr 18. pii: S0920-9964(17)30196-2. doi: 10.1016/j.schres.2017.04.009. [Epub ahead of print] PMID: 28431800

7:Lurasidone for major depressive disorder with mixed features and anxiety: a post-hoc analysis of a randomized, placebo-controlled study. Tsai J, Thase ME, Mao Y, Ng-Mak D, Pikalov A, Loebel A.CNS Spectr. 2017 Apr;22(2):236-245. doi: 10.1017/S1092852917000074. Epub 2017 Mar 30. PMID: 28357969

8:Lurasidone for major depressive disorder with mixed features and irritability: a post-hoc analysis. Swann AC, Fava M, Tsai J, Mao Y, Pikalov A, Loebel A.CNS Spectr. 2017 Apr;22(2):228-235. doi: 10.1017/S1092852917000232. Epub 2017 Mar 16. PMID: 28300012

9:Remission and recovery associated with lurasidone in the treatment of major depressive disorder with subthreshold hypomanic symptoms (mixed features): post-hoc analysis of a randomized, placebo-controlled study with longer-term extension. Goldberg JF, Ng-Mak D, Siu C, Chuang CC, Rajagopalan K, Loebel A.CNS Spectr. 2017 Apr;22(2):220-227. doi: 10.1017/S1092852917000025. Epub 2017 Mar 7. PMID: 28264739

10:Lurasidone compared to other atypical antipsychotic monotherapies for bipolar depression: A systematic review and network meta-analysis. Ostacher M, Ng-Mak D, Patel P, Ntais D, Schlueter M, Loebel A.World J Biol Psychiatry. 2017 Mar 7:1-11. doi: 10.1080/15622975.2017.1285050. [Epub ahead of print] PMID: 28264635

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